A Comprehensive Spectroscopic Guide to Ethyl 2,3-diphenylpiperazine-1-carboxylate
A Comprehensive Spectroscopic Guide to Ethyl 2,3-diphenylpiperazine-1-carboxylate
Abstract: This technical guide provides a detailed spectroscopic analysis of Ethyl 2,3-diphenylpiperazine-1-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of public domain experimental data for this specific molecule, this guide synthesizes predictive data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous structures. This document is intended for researchers, scientists, and drug development professionals, offering in-depth interpretations, standard experimental protocols, and a foundational understanding of the structural characterization of this and related piperazine derivatives.
Introduction: The Significance of Spectroscopic Characterization
Ethyl 2,3-diphenylpiperazine-1-carboxylate belongs to the broad class of piperazine-containing compounds, which are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities.[1] The precise structural elucidation of such molecules is paramount for understanding their structure-activity relationships (SAR) and ensuring their purity and stability in pharmaceutical formulations. Spectroscopic techniques are the cornerstone of this characterization, providing a non-destructive means to map the molecular architecture.
This guide will delve into the predicted spectroscopic signature of Ethyl 2,3-diphenylpiperazine-1-carboxylate, offering a robust framework for its identification and analysis. The causality behind experimental choices and data interpretation will be emphasized to provide field-proven insights.
Molecular Structure and Isomerism
The structure of Ethyl 2,3-diphenylpiperazine-1-carboxylate presents several key features that will influence its spectroscopic output. The presence of two chiral centers at the C2 and C3 positions of the piperazine ring gives rise to the possibility of cis and trans diastereomers. Furthermore, the restricted rotation around the N-C(O) amide bond of the ethyl carbamate can lead to the presence of rotational conformers (rotamers), which may be observable in NMR spectroscopy, particularly at different temperatures.[2]
Figure 1: Molecular Structure of Ethyl 2,3-diphenylpiperazine-1-carboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For Ethyl 2,3-diphenylpiperazine-1-carboxylate, both ¹H and ¹³C NMR will provide critical information about the connectivity and stereochemistry.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for data acquisition.[3]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 512-1024 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
-
-
2D NMR (Optional but Recommended):
-
Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.
-
Perform HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.
-
Perform HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations (2-3 bonds).
-
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to be complex due to the presence of diastereomers and potential rotamers. The chemical shifts are influenced by the electron-withdrawing nature of the phenyl and ethyl carbamate groups.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Notes |
| Phenyl-H | 7.20 - 7.50 | m | - | Aromatic protons of the two phenyl rings. |
| C2-H & C3-H | 4.50 - 5.50 | m | - | Methine protons on the piperazine ring. Chemical shift and multiplicity will be highly dependent on the cis/trans stereochemistry. |
| Piperazine-CH₂ (N4-CH₂) | 2.80 - 3.20 | m | - | Methylene protons adjacent to the unsubstituted nitrogen. |
| Piperazine-CH₂ (N1-CH₂) | 3.50 - 4.20 | m | - | Methylene protons adjacent to the carbamate nitrogen, expected to be deshielded. |
| O-CH₂-CH₃ | 4.10 - 4.30 | q | 7.1 | Methylene protons of the ethyl group, coupled to the methyl protons. |
| O-CH₂-CH₃ | 1.20 - 1.40 | t | 7.1 | Methyl protons of the ethyl group, coupled to the methylene protons. |
Interpretation of ¹H NMR Spectrum:
The aromatic region (7.20 - 7.50 ppm) will likely show a complex multiplet corresponding to the ten protons of the two phenyl groups. The methine protons at C2 and C3 are expected to be significantly downfield due to the deshielding effect of the adjacent phenyl groups and nitrogen atoms. Their exact chemical shifts and coupling patterns will be diagnostic for the relative stereochemistry (cis or trans). The piperazine methylene protons are expected to be diastereotopic, leading to complex multiplets. The protons on the methylene groups adjacent to the carbamate nitrogen (N1) will be more deshielded than those adjacent to the other nitrogen (N4).[2] The ethyl group of the carbamate will present a characteristic quartet and triplet pattern. The presence of rotamers could lead to a doubling of some or all of the signals, which may coalesce at higher temperatures.[2]
Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C=O (Carbamate) | 155.0 - 157.0 | Carbonyl carbon of the ethyl carbamate group. |
| Phenyl-C (quaternary) | 138.0 - 142.0 | Carbons of the phenyl rings directly attached to the piperazine ring. |
| Phenyl-C (CH) | 125.0 - 130.0 | Protonated carbons of the phenyl rings. |
| C2 & C3 | 60.0 - 70.0 | Methine carbons of the piperazine ring, deshielded by phenyl and nitrogen groups. |
| O-CH₂-CH₃ | 61.0 - 63.0 | Methylene carbon of the ethyl group. |
| Piperazine-CH₂ (N1-CH₂) | 45.0 - 55.0 | Methylene carbons adjacent to the carbamate nitrogen. |
| Piperazine-CH₂ (N4-CH₂) | 40.0 - 50.0 | Methylene carbons adjacent to the unsubstituted nitrogen. |
| O-CH₂-CH₃ | 14.0 - 15.0 | Methyl carbon of the ethyl group. |
Interpretation of ¹³C NMR Spectrum:
The carbonyl carbon of the carbamate is expected to appear at the downfield end of the spectrum (around 155-157 ppm). The aromatic carbons will resonate in the typical range of 125-142 ppm. The methine carbons of the piperazine ring (C2 and C3) will be significantly deshielded due to the attached phenyl groups and nitrogen atoms. The chemical shifts of the piperazine methylene carbons will be distinct, with those adjacent to the carbamate nitrogen appearing at a lower field.[4] The ethyl group carbons will have characteristic shifts for a primary and a secondary sp³ carbon.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The resulting spectrum is usually plotted as percent transmittance versus wavenumber (cm⁻¹).
-
Predicted IR Absorption Bands
| Wavenumber Range (cm⁻¹) | Vibration | Intensity | Functional Group |
| 3050 - 3100 | C-H stretch | Medium | Aromatic C-H |
| 2850 - 3000 | C-H stretch | Medium | Aliphatic C-H (piperazine and ethyl) |
| 1690 - 1720 | C=O stretch | Strong | Carbamate carbonyl |
| 1500 - 1600 | C=C stretch | Medium-Weak | Aromatic ring |
| 1220 - 1280 | C-N stretch | Medium-Strong | Carbamate |
| 1020 - 1080 | C-O stretch | Medium-Strong | Carbamate |
| 690 - 770 | C-H bend | Strong | Aromatic (out-of-plane) |
Interpretation of IR Spectrum:
The IR spectrum will be dominated by a strong absorption band in the region of 1690-1720 cm⁻¹, which is characteristic of the C=O stretching vibration of the carbamate functional group.[5] The presence of aromatic rings will be confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching in the 1500-1600 cm⁻¹ region. Strong bands in the fingerprint region, particularly around 1220-1280 cm⁻¹ and 1020-1080 cm⁻¹, will correspond to the C-N and C-O stretching vibrations of the carbamate moiety, respectively. Aliphatic C-H stretching from the piperazine ring and the ethyl group will be observed in the 2850-3000 cm⁻¹ range.[6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled to a liquid chromatograph (LC-MS).
-
Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to generate the protonated molecule [M+H]⁺.
-
Mass Analysis:
-
Acquire a full scan mass spectrum to determine the molecular weight.
-
Perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to induce fragmentation and obtain a characteristic fragmentation pattern.
-
Predicted Mass Spectrometry Data
Molecular Formula: C₂₁H₂₄N₂O₂ Exact Mass: 336.1838 Molecular Weight: 336.43 g/mol
Predicted [M+H]⁺: m/z 337.1916
Major Predicted Fragmentation Pathways:
Figure 2: Predicted Fragmentation Pathways for [M+H]⁺ of Ethyl 2,3-diphenylpiperazine-1-carboxylate.
Interpretation of Mass Spectrum:
The ESI mass spectrum in positive ion mode is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 337. The MS/MS spectrum of this ion will likely reveal several characteristic fragmentation pathways. Cleavage within the ethyl carbamate group could lead to the loss of ethylene (C₂H₄, 28 Da), carbon dioxide (CO₂, 44 Da), or the ethoxy group (C₂H₅O, 45 Da). A significant fragmentation pathway for piperazine derivatives involves the cleavage of the C-N bonds within the piperazine ring.[7] This could result in various fragment ions, including those corresponding to the diphenyl-substituted portion of the ring. For instance, a fragment ion at m/z 179 could correspond to a stylized stilbene cation, and an ion at m/z 119 could arise from cleavage of the piperazine ring.[7] The relative abundance of these fragment ions provides a unique fingerprint for the molecule's structure.
Conclusion
This technical guide presents a predictive spectroscopic analysis of Ethyl 2,3-diphenylpiperazine-1-carboxylate. By leveraging data from analogous structures and fundamental spectroscopic principles, we have outlined the expected ¹H NMR, ¹³C NMR, IR, and MS data. This comprehensive guide serves as a valuable resource for scientists engaged in the synthesis, characterization, and development of novel piperazine-based compounds. The provided protocols and in-depth interpretations offer a practical framework for the structural elucidation of this and related molecules, underscoring the synergistic power of modern analytical techniques in chemical research.
References
- Gökmen, Z., Deniz, N. G., Onan, M. E., & Sayil, C. (2018). Synthesis and spectral properties of new piperazine derivatives and a structural study.
-
Prie-Angeli, I., et al. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 25(1), 123. Available from: [Link]
-
Zhu, N., et al. (2019). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. Available from: [Link]
-
Royal Society of Chemistry. (2022). Supplemental Information. Available from: [Link]
-
Little, V. R., & Vaughan, K. (2004). Synthesis and characterization of a series of 1-methyl-4-[2-aryl-1-diazenyl]piperazines and a series of ethyl 4-[2-phenyl-1-diazenyl]-1-piperazinecarboxylates. Canadian Journal of Chemistry, 82(11), 1695-1703. Available from: [Link]
-
Royal Society of Chemistry. (2019). Electronic supplementary information. Available from: [Link]
-
NIST. (n.d.). 2,5-Piperazinedione. In NIST Chemistry WebBook. Retrieved from: [Link]
-
Khan, I., et al. (2019). 1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b). ResearchGate. Available from: [Link]
- Google Patents. (2016). Piperazine carbamates and methods of making and using same.
-
Stoyanov, S., et al. (2020). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 25(21), 5029. Available from: [Link]
-
Schymanski, E. L., et al. (2019). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Journal of Cheminformatics, 11(1), 22. Available from: [Link]
-
OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry. Available from: [Link]
-
Liu, X. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. In Chemistry LibreTexts. Available from: [Link]
-
PubChem. (n.d.). cis-2,3-Diphenylaziridine. Retrieved from: [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Available from: [Link]
-
ResearchGate. (2006). Observed and calculated 1H- and 13C-NMR chemical shifts of substituted 5H-pyrido[3,2-a]- and 5H-pyrido[2,3-a]phenoxazin-5-ones and of some 3H-phenoxazin-3-one derivatives. Available from: [Link]
-
SlideShare. (n.d.). Infrared Spectroscopy- A spectro-analytical tool in chemistry. Available from: [Link]
-
Chemistry LibreTexts. (2020). 12.8: Infrared Spectra of Some Common Functional Groups. Available from: [Link]
-
Organic Chemistry I. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. Retrieved from: [Link]
-
RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Retrieved from: [Link]
-
National Center for Biotechnology Information. (2022). Ultrasound-Assisted Synthesis and In Silico Modeling of Methanesulfonyl-Piperazine-Based Dithiocarbamates as Potential Anticancer, Thrombolytic, and Hemolytic Structural Motifs. Available from: [Link]
-
Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Available from: [Link]
-
The Organic Chemistry Tutor. (2020, July 29). IR Spectroscopy - Basic Introduction [Video]. YouTube. Available from: [Link]
-
ResearchGate. (n.d.). 1 H, 13 C, and 31 P NMR chemical shifts δ [ppm] and coupling constants J [Hz] of 1, 2, and 2 aq. Retrieved from: [Link]
-
ResearchGate. (n.d.). Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines. Retrieved from: [Link]
-
University of Manitoba. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from: [Link]
-
Yilmaz, F., & Menteşe, M. (2016). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 61(11-12), 941-949. Available from: [Link]
-
Sun, M., Dai, W., & Liu, D. Q. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of mass spectrometry : JMS, 43(3), 383–393. Available from: [Link]
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
-
Claramunt, R. M., et al. (2018). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 23(10), 2531. Available from: [Link]
-
Bonomo, M. G., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of pharmaceutical and biomedical analysis, 249, 116202. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis and spectral properties of new piperazine derivatives and a structural study. Retrieved from: [Link]
-
ChemConnections. (n.d.). 13C NMR Spectroscopy. Retrieved from: [Link]
-
The Virtual Model of Drug Discovery. (n.d.). Piperazine. Retrieved from: [Link]
-
PubChem. (n.d.). Piperazine carbamate. Retrieved from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. rsc.org [rsc.org]
- 4. Disclaimer / Avertissement [epe.bac-lac.gc.ca]
- 5. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
